Comparative Antiplasmodial Potency: Ancistrocladine vs. Dioncophylline C
Ancistrocladine demonstrates significantly weaker intrinsic antiplasmodial activity compared to the lead compound dioncophylline C. This differential potency, quantified in parallel in vitro assays, establishes ancistrocladine not as a direct therapeutic candidate but as a crucial scaffold for derivatization. [1] [2]
| Evidence Dimension | Antiplasmodial Activity (IC50) |
|---|---|
| Target Compound Data | 5 - 25 µg/mL |
| Comparator Or Baseline | Dioncophylline C (IC50 = 0.014 µg/mL) |
| Quantified Difference | Ancistrocladine is 357- to 1786-fold less potent. |
| Conditions | Asexual blood stages of Plasmodium falciparum (NF 54, clone A1A9) in vitro. |
Why This Matters
This quantitative disparity clarifies that ancistrocladine is procured for medicinal chemistry optimization (e.g., N-derivatization) rather than as a potent antimalarial agent itself.
- [1] USDA Phytochemical and Ethnobotanical Databases. (n.d.). Biological Activity Antiplasmodial: Ancistrocladine. Dr. Duke's Phytochemical and Ethnobotanical Databases. View Source
- [2] François, G., Timperman, G., Eling, W., Assi, L. A., Holenz, J., & Bringmann, G. (1996). Naphthylisoquinoline alkaloids exhibit strong growth-inhibiting activities against Plasmodium falciparum and P. berghei in vitro — Structure—activity relationships of dioncophylline C. Annals of Tropical Medicine & Parasitology, 90(2), 115–123. View Source
